N-Ethyl-p-methoxy-alpha-methylphenethylamine hydrochloride basic properties
N-Ethyl-p-methoxy-alpha-methylphenethylamine hydrochloride basic properties
An In-Depth Technical Guide to N-Ethyl-p-methoxy-alpha-methylphenethylamine Hydrochloride
Abstract
N-Ethyl-p-methoxy-alpha-methylphenethylamine hydrochloride, also known as para-Methoxy-N-ethylamphetamine (PMEA), is a synthetic compound belonging to the substituted phenethylamine class. As a structural analog of the controlled substance para-methoxyamphetamine (PMA), PMEA has garnered interest within the forensic and pharmacological research communities.[1] This guide provides a comprehensive technical overview of its fundamental properties, synthesis, analytical characterization, and known pharmacological and toxicological attributes. The information is intended for researchers, scientists, and drug development professionals engaged in the study of novel psychoactive substances and related compounds.
Chemical Identity and Physicochemical Properties
N-Ethyl-p-methoxy-alpha-methylphenethylamine hydrochloride is a substituted amphetamine derivative characterized by a methoxy group on the para position of the phenyl ring and an ethyl group on the terminal amine.[1][2] The hydrochloride salt form enhances its stability and solubility in aqueous media, making it more suitable for laboratory applications.[2]
Compound Identifiers
| Identifier | Value |
| IUPAC Name | N-ethyl-1-(4-methoxyphenyl)propan-2-amine hydrochloride |
| Common Synonyms | para-Methoxy-N-ethylamphetamine HCl, PMEA HCl, N-Ethyl-4-methoxyamphetamine HCl |
| CAS Number | 93963-24-7 (Hydrochloride Salt)[2][3] |
| Molecular Formula | C₁₂H₂₀ClNO[2][4] |
| Molecular Weight | 229.75 g/mol [4] |
| Canonical SMILES | CCNC(C)CC1=CC=C(C=C1)OC.Cl |
| InChIKey | USBWBBAUWVUJLA-UHFFFAOYSA-N (Free Base) |
Physicochemical Data
The physical properties of PMEA hydrochloride are critical for its handling, formulation, and analysis.
| Property | Value | Source |
| Melting Point | 156-157 °C | [3] |
| Boiling Point | 280.6 °C at 760 mmHg (Free Base, Predicted) | [3] |
| Appearance | Solid | [5] |
| Solubility | Enhanced solubility in polar solvents; very faint turbidity in water.[2][3] | |
| Flash Point | 116.1 °C (Free Base, Predicted) | [3] |
Chemical Structure
Caption: 2D Structure of N-Ethyl-p-methoxy-alpha-methylphenethylamine Hydrochloride.
Synthesis and Purification
The synthesis of PMEA, like other substituted amphetamines, is often achieved via reductive amination. This common clandestine method involves the reaction of a precursor ketone with an amine, followed by reduction of the resulting imine intermediate.[6] The hydrochloride salt is then prepared by treating the free base with hydrochloric acid.
Synthetic Workflow
The general pathway involves a two-step process starting from 4-methoxyphenylacetone. The choice of reducing agent is critical; lithium aluminum hydride (LiAlH₄) is effective but requires stringent anhydrous conditions, while sodium borohydride (NaBH₄) is a milder and safer alternative, often used in conjunction with a protic solvent.
Caption: General workflow for the synthesis of PMEA Hydrochloride.
Experimental Protocol: Reductive Amination
This protocol is a representative method and must be performed in a controlled laboratory setting with appropriate safety measures.
-
Imine Formation:
-
In a round-bottom flask, dissolve 4-methoxyphenylacetone (1 equivalent) in a suitable solvent (e.g., methanol or ethanol).
-
Add ethylamine (1.5-2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours to allow for the formation of the imine intermediate.[7]
-
-
Reduction:
-
Cool the reaction mixture in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise, monitoring for any exothermic reaction.
-
After the addition is complete, allow the mixture to warm to room temperature and stir overnight.
-
-
Work-up and Extraction:
-
Quench the reaction by slowly adding water.
-
Reduce the solvent volume under vacuum.
-
Add an aqueous solution of sodium hydroxide (NaOH) to basify the mixture (pH > 12).
-
Extract the aqueous layer three times with a non-polar organic solvent such as dichloromethane or diethyl ether.[7]
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
-
Purification and Salt Formation:
-
Filter the dried solution and remove the solvent in vacuo to yield the crude PMEA free base as an oil.
-
Purify the oil via vacuum distillation if necessary.
-
Dissolve the purified free base in anhydrous diethyl ether.
-
Slowly add a solution of hydrochloric acid in ether or bubble gaseous HCl through the solution until precipitation ceases.
-
Collect the resulting white precipitate (PMEA HCl) by filtration, wash with cold anhydrous ether, and dry under vacuum.
-
Analytical Methodologies
Accurate identification and characterization of PMEA are essential for forensic analysis and pharmacological research. A combination of chromatographic and spectroscopic techniques is required for unambiguous confirmation.[7][8]
Analytical Workflow
Caption: Standard workflow for the analytical confirmation of PMEA HCl.
Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for identifying volatile and semi-volatile compounds like PMEA in forensic samples.[6]
-
Sample Preparation: Prepare a 1 mg/mL solution of the PMEA HCl sample in methanol.
-
Instrument Conditions:
-
GC Column: Standard non-polar column (e.g., 30m x 0.25mm, 0.25µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector: Splitless mode, 250°C.
-
Oven Program: Initial temperature of 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, hold for 5 minutes.
-
MS Detector: Electron Ionization (EI) mode at 70 eV. Scan range of 40-500 m/z.
-
-
Data Analysis: Compare the obtained mass spectrum and retention time with a certified reference standard or an established spectral library. The presence of characteristic fragment ions confirms the compound's identity.
Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR provides confirmation of the functional groups present in the molecule.
-
Sample Preparation: Use a small amount of the solid PMEA HCl sample directly with an Attenuated Total Reflectance (ATR) accessory. Alternatively, prepare a KBr pellet.
-
Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.
-
Interpretation: Identify characteristic absorption bands:
-
N-H stretch (secondary amine salt): Broad band around 2400-2700 cm⁻¹.
-
C-H stretch (aromatic and aliphatic): Peaks around 2850-3100 cm⁻¹.
-
C=C stretch (aromatic ring): Peaks around 1500-1600 cm⁻¹.
-
C-O stretch (aryl ether): Strong peak around 1250 cm⁻¹.
-
Pharmacology and Toxicology
The pharmacological profile of PMEA is not extensively documented in peer-reviewed literature, but it is presumed to be similar to its close analog, PMA.[1] PMA is known for its potent serotonergic effects, acting primarily as a selective serotonin releasing agent.[9][10]
Mechanism of Action
PMEA is believed to exert its effects by interacting with monoamine transporters in the central nervous system, leading to the modulation of neurotransmitter release, particularly serotonin.[2] Its stimulant and potential entactogenic effects are likely mediated through this pathway.[5] The addition of the N-ethyl group may alter its potency and selectivity compared to PMA.
Metabolism
Like other amphetamines, PMEA is expected to be metabolized in the liver, primarily by the cytochrome P450 enzyme system, with CYP2D6 being a likely key enzyme.[11] Metabolic pathways may include N-dealkylation and O-demethylation.
Toxicological Profile
There is limited formal toxicological data for PMEA. However, its structural similarity to PMA is a cause for significant concern. PMA is notoriously toxic, with a narrow therapeutic index, and has been responsible for numerous fatalities when sold as "ecstasy."[9]
-
Acute Toxicity: Toxicity assessments classify PMEA as acutely hazardous, with risks of severe skin corrosion, respiratory irritation, and systemic poisoning.[1]
-
LD₅₀: The minimum lethal dose (LD₅₀) for intravenous administration in mice has been reported as approximately 90 mg/kg.[2]
-
Adverse Effects: Potential adverse effects, extrapolated from related compounds, include hyperthermia, cardiovascular stress, and severe serotonergic syndrome.[1]
Summary of Biological Activities
| Activity Type | Observed or Inferred Effects | Reference |
| CNS Stimulation | Increased locomotor activity in animal models.[2] Reported stimulant effects.[5][11] | |
| Serotonergic Activity | Inferred from structural analogy to PMA, a potent serotonin releasing agent.[1][10] | |
| Analgesic | The N-ethyl substituent is suggested to decrease analgesic potency compared to some analogs.[3] | |
| Appetite Suppression | Reported use as an appetite suppressant.[11] |
Regulatory and Handling Considerations
Legal Status
N-Ethyl-p-methoxy-alpha-methylphenethylamine hydrochloride is classified as a controlled substance or an analog of a controlled substance in many jurisdictions.[3][5] Its structural relationship to PMA, a Schedule I drug in the United States and under the UN Convention on Psychotropic Substances, places it under strict regulatory control.[9] Researchers must ensure compliance with all local, national, and international regulations regarding its acquisition, handling, and disposal.
Safe Handling
Due to its hazardous nature, PMEA HCl must be handled with extreme caution in a laboratory environment.
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a certified chemical fume hood to avoid inhalation of dust or fumes.
-
Exposure Control: Avoid contact with skin and eyes. In case of accidental exposure, rinse the affected area thoroughly with water and seek immediate medical attention. Do not eat, drink, or smoke in the laboratory.[5]
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container, away from incompatible materials.
Conclusion
N-Ethyl-p-methoxy-alpha-methylphenethylamine hydrochloride is a potent psychoactive compound with significant forensic and research interest. Its basic properties, synthesis, and analytical profile are characteristic of the substituted phenethylamine class. While its full pharmacological and toxicological profiles require further elucidation, its structural similarity to the highly toxic PMA warrants extreme caution in its handling and study. This guide provides a foundational technical overview to support responsible and informed research in this area.
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